

Commercial production of "Tetrahydrofurfuryl acetate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrahydro-2-furyl acetate*

Cat. No.: *B161065*

[Get Quote](#)

An In-depth Technical Guide to the Commercial Production of Tetrahydrofurfuryl Acetate

Introduction

Tetrahydrofurfuryl acetate (THFAc), CAS No. 637-64-9, is a heterocyclic ester recognized for its mild, fruity, and honey-like aroma.^[1] This colorless liquid is a valuable compound in several industries, primarily utilized as a flavoring agent in food and beverages, and as a solvent or masking agent in cosmetic formulations.^{[1][2][3]} Its utility stems from a unique combination of properties, including miscibility with water and solubility in common organic solvents like alcohol, ether, and chloroform.^{[1][4]} As a derivative of Tetrahydrofurfuryl alcohol (THFA), which can be sourced from renewable agricultural biomass, THFAc is also considered a significant bio-based chemical.^[5] This guide provides a comprehensive technical overview of the prevalent methodologies for its commercial synthesis, purification, and handling.

Key Physical and Chemical Properties

Property	Value	Source
Chemical Formula	C ₇ H ₁₂ O ₃	[1] [2]
Molar Mass	144.17 g/mol	[1] [2]
Appearance	Clear, colorless liquid	[1] [2]
Boiling Point	194-195 °C @ 753 mmHg	[2] [4]
Density	~1.061 g/cm ³ at 20-25 °C	[1] [2] [4]
Refractive Index	~1.437 - 1.440 at 20 °C	[2] [4]
Flash Point	83-84 °C (181-183 °F)	[1] [6]
Solubility	Miscible in water; Soluble in ethanol, ether, chloroform	[1] [4]

Part 1: Precursor Synthesis — Tetrahydrofurfuryl Alcohol (THFA)

The primary raw material for THFAc production is Tetrahydrofurfuryl alcohol (THFA). THFA is a key bio-based solvent and chemical intermediate, valued for its biodegradability and derivation from renewable resources.[\[5\]](#)

The industrial synthesis of THFA is predominantly achieved through the catalytic hydrogenation of furfural.[\[5\]](#) Furfural itself is derived from the acid-catalyzed digestion of pentosan-rich agricultural waste, such as corncobs, sugarcane bagasse, and oat hulls.[\[5\]](#)

The hydrogenation process can be a one-step or two-step reaction. In the two-step approach, furfural is first selectively hydrogenated to furfuryl alcohol, which is then further hydrogenated to THFA.[\[7\]](#) A more direct and cost-effective one-step hydrogenation of furfural to THFA is also widely employed.[\[7\]](#)

Commonly Used Catalysts:

- Nickel-based catalysts: Raney nickel and modified nickel catalysts are frequently used due to their high activity and selectivity.[\[7\]](#)[\[8\]](#)

- Copper chromite catalysts: These are also effective for the hydrogenation process.[5]

Typical Reaction Conditions:

- Temperature: 80–200 °C[7]
- Pressure: High-pressure hydrogenation is common, ranging from 2-8 MPa (approximately 20-80 atm).[7]

The resulting THFA is purified, typically via distillation, to a high purity (e.g., 98.5% or higher) before being used in the subsequent esterification step.[5]

Part 2: Core Synthesis — Commercial Production of Tetrahydrofurfuryl Acetate

The conversion of THFA to THFAc is accomplished via esterification. This can be achieved through several routes, with direct esterification using acetic acid being the most common and economically viable for large-scale production.

Primary Method: Direct Catalytic Esterification

This process involves the reversible reaction between Tetrahydrofurfuryl alcohol and acetic acid in the presence of an acid catalyst.[9]

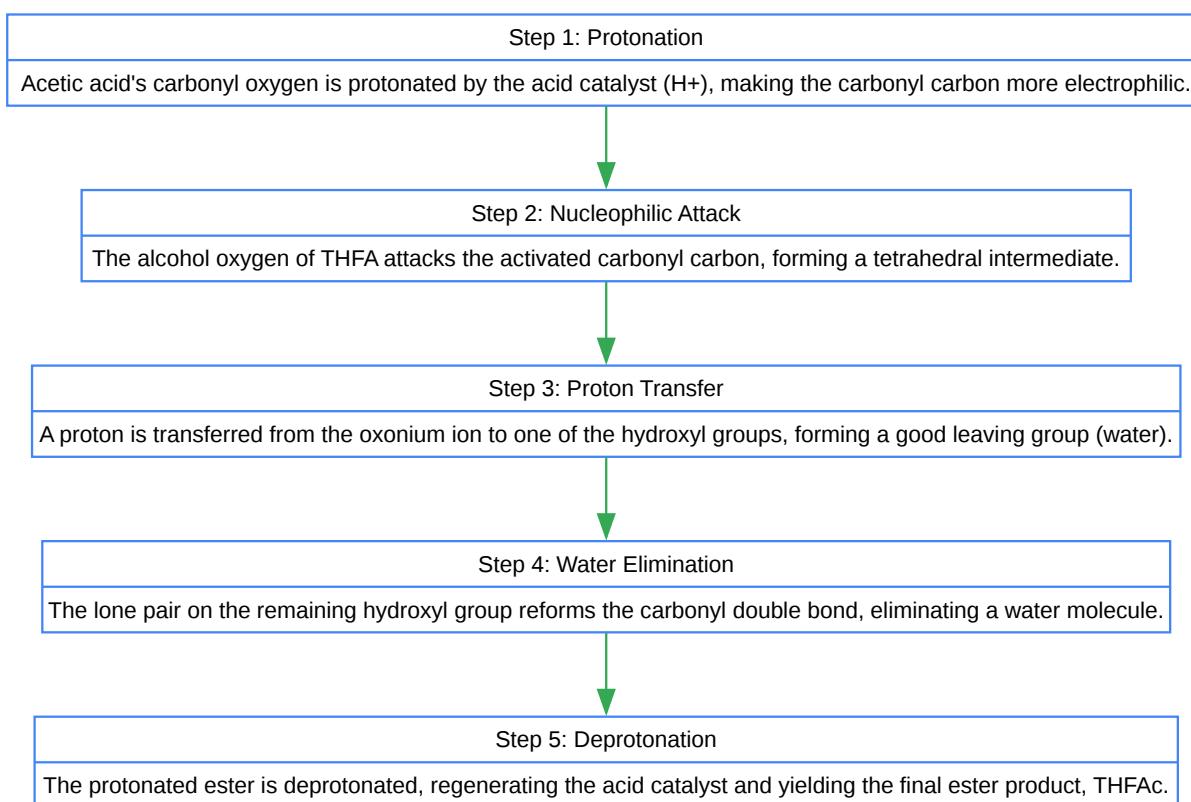
Reaction: CH_3COOH (Acetic Acid) + $\text{HOCH}_2\text{C}_4\text{H}_7\text{O}$ (THFA) \rightleftharpoons $\text{CH}_3\text{COOCH}_2\text{C}_4\text{H}_7\text{O}$ (THFAc) + H_2O (Water)

The reaction is an equilibrium-limited process. To achieve high conversion rates (>95%), the equilibrium must be shifted towards the product side. Industrially, this is accomplished by continuously removing the water produced during the reaction, typically through azeotropic distillation using a suitable solvent like toluene.[10]

Caption: Overall workflow for the commercial production of THFAc.

Catalysis: The choice of catalyst is critical for reaction rate and efficiency.

- Homogeneous Catalysts: Mineral acids like sulfuric acid are effective and have been traditionally used.[11] However, their use necessitates a neutralization step and can lead to corrosion and waste disposal challenges.
- Heterogeneous (Solid Acid) Catalysts: These are increasingly preferred in modern commercial processes. They offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact.[10][12] Examples include:
 - Sulfated Zirconia: Shows high activity and selectivity for esterification.[12][13]
 - Ion-Exchange Resins (e.g., Amberlyst-15): Effective catalysts for esterification reactions. [14]
 - Zeolites and Mesoporous Materials (e.g., Al-SBA-15): These materials, with tailored acidic sites, can be highly efficient and selective catalysts.[10][12]


Experimental Protocol: Batch Synthesis via Direct Esterification

- Reactor Charging: A jacketed glass-lined or stainless steel reactor, equipped with a mechanical stirrer, thermometer, and a reflux condenser with a Dean-Stark trap, is charged with Tetrahydrofurfuryl alcohol (THFA), a molar excess of acetic acid (e.g., 1.5 to 3 molar equivalents), and the chosen acid catalyst (e.g., 0.5-2% w/w of total reactants for solid acids). A water-immiscible solvent (e.g., toluene) is added to facilitate azeotropic water removal.
- Reaction Execution: The mixture is heated to reflux temperature (typically 100-140 °C, depending on the solvent and pressure). The water formed during the reaction is continuously removed as an azeotrope with the solvent in the Dean-Stark trap.
- Monitoring: The reaction progress is monitored by measuring the amount of water collected or by taking samples for analysis by gas chromatography (GC) to determine the conversion of THFA.
- Reaction Completion: The reaction is considered complete when water evolution ceases or when GC analysis shows that the concentration of THFA has fallen below a specified limit.

- Work-up:

- The mixture is cooled. If a solid catalyst was used, it is removed by filtration and can be regenerated for reuse.
- If a mineral acid was used, the crude product is carefully neutralized with a weak base (e.g., sodium bicarbonate solution) and then washed with water to remove salts and residual acid.
- The organic layer is separated and dried.

- Purification: The crude THFAC is purified by fractional distillation under reduced pressure to yield the final product with high purity (>99%).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. TETRAHYDROFURFURYL ACETATE | 637-64-9 [chemicalbook.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Tetrahydrofurfuryl acetate 97 637-64-9 [sigmaaldrich.com]
- 7. CN104672185A - Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation - Google Patents [patents.google.com]
- 8. US2838523A - Production of tetrahydrofurfuryl alcohol - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]
- 11. ijates.com [ijates.com]
- 12. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Commercial production of "Tetrahydrofurfuryl acetate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161065#commercial-production-of-tetrahydrofurfuryl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com